Aconosine
Overview
Description
Aconosine is a natural product that has been found to possess several interesting biochemical and physiological effects. It is a member of the alkaloid family, which is known to have a wide range of biological activities. Aconosine has been studied extensively over the years, and its mechanism of action has been elucidated.
Scientific Research Applications
Aconosine is recognized for its antioxidant properties. It is found in plants and foods, and its antioxidant activity is evaluated through various assays (Moon & Shibamoto, 2009).
It is a bisnorditerpene alkaloid structurally identified in the roots of Aconitum toxicum (Csupor, Forgó, Wenzig, Bauer, & Hohmann, 2008).
Aconosine has been found in the roots of Aconitum species, demonstrating selective cytotoxic activity towards certain cancer cell lines, which suggests potential therapeutic applications (Kintsurashvili, Mshvildadze, & Suladze, 2018).
Additionally, it is a C(19)-diterpenoid alkaloid identified in the roots of Aconitum piepunense (Cai, Chen, Liu, & Wang, 2006).
Aconosine has also been isolated from Aconitum campylorrhynchum, contributing to the diverse alkaloid profile of this species (Ding & Chen, 1990).
Furthermore, it was identified in Aconitum stapfianum Hand-Mazz.var. ubipes Wang, along with dolaoonine, indicating its presence in various Aconitum species (Luo, 1981).
properties
IUPAC Name |
11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-4-23-10-11-5-6-17(27-3)22-13(11)8-15(20(22)23)21(25)9-16(26-2)12-7-14(22)18(21)19(12)24/h11-20,24-25H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOQRRVEIUTMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959626 | |
Record name | 20-Ethyl-1,16-dimethoxyaconitane-8,14-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aconosine | |
CAS RN |
38839-95-1 | |
Record name | Aconosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038839951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Ethyl-1,16-dimethoxyaconitane-8,14-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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